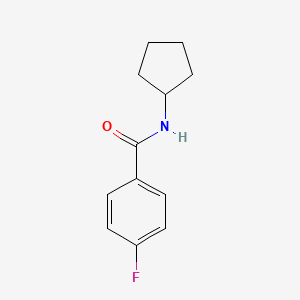

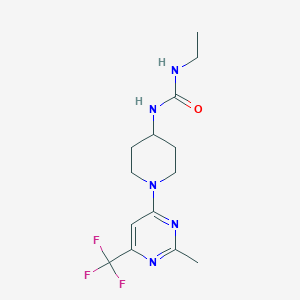

N-cyclopentyl-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

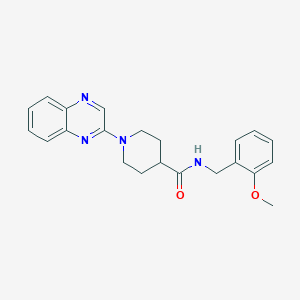

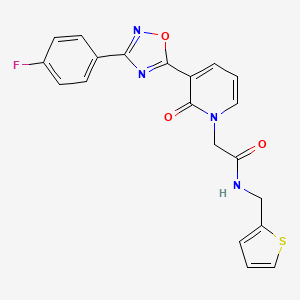

N-cyclopentyl-4-fluorobenzamide, also known as ABP-688, is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, anxiety, depression, and schizophrenia.

Applications De Recherche Scientifique

Cognitive Function and Neurotransmission

FK960 as a Potential Anti-Dementia Drug : FK960, a derivative of N-cyclopentyl-4-fluorobenzamide, has shown promising results in enhancing long-term potentiation in guinea-pig hippocampal slices, suggesting its potential as an anti-dementia drug. This enhancement in neurotransmission may be related to its effects on cognitive functions (Matsuoka & Satoh, 1998).

Neurotransmission and Memory Enhancement : Another study found that FK960 increases the magnitude of neurotransmission in the rat hippocampus, potentially accounting for its memory-enhancing effects. This suggests its role in modulating synaptic plasticity, which is critical for cognitive functions (Matsuyama, Nomura, & Nishizaki, 2000).

Neurotrophic Factor Production

- GDNF Production in Astrocytes : FK960 also appears to increase the production of glial cell line-derived neurotrophic factor (GDNF) in rat astrocytes. This effect is independent of common neurotransmitter systems, like dopamine and alpha7-nicotinic acetylcholine receptors, and may involve the ERK signaling pathway (Koyama, Egawa, Osakada, Baba, & Matsuda, 2004).

Cerebral Blood Flow and Metabolism

- Effects on Cerebral Blood Flow and Glucose Metabolism : FK960 has been observed to increase regional cerebral blood flow and metabolism in aged rhesus macaques. This indicates its potential utility in addressing deficits in brain areas responsible for cognitive functioning (Noda, Takamatsu, Matsuoka, Koyama, Tsukada, & Nishimura, 2003).

Radiopharmaceutical Research

- Synthesis and PET Studies : The synthesis of 18F-labeled FK960 and its subsequent study using PET imaging in conscious monkeys showcases its potential application in radiopharmaceutical research. The distribution images and pharmacokinetics data obtained suggest its applicability in brain studies (Murakami, Nishimura, Noda, Harada, & Tsukada, 2002).

Antibacterial and Antitumor Applications

Flurofamide as a Urease Inhibitor : Flurofamide, another derivative, has been found to be a potent inhibitor of bacterial urease, suggesting its utility in treating infection-induced urinary stones and inhibiting the growth of specific bacteria like Ureaplasma urealyticum (Millner, Andersen, Appler, Benjamín, Edwards, Humphrey, & Shearer, 1982; Kenny, 1983).

Cytotoxic Activity Against Cancer Cells : Derivatives like N-(phenylcarbamothioyl)-4-fluorobenzamide have shown cytotoxic activity against MCF-7 breast cancer cells, indicating potential as anticancer agents (Kesuma, Siswandono, Purwanto, & Rudyanto, 2018).

Chemical and Synthetic Applications

Synthesis of Fluorescent Aminonaphthalic Anhydrides : N-fluorobenzamide, when reacted with maleic anhydride, can produce fluorescent aminonaphthalic anhydrides, highlighting its role in chemical synthesis and the development of fluorescent compounds (Lu, Wang, Chang, Liu, & Li, 2022).

Quinazolinone Synthesis : The compound's use in the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, is a notable example of its application in the synthesis of quinazolin-4-ones, a class of compounds with potential medicinal applications (Iqbal, Lu, Mehmood, Khan, & Hua, 2019).

Propriétés

IUPAC Name |

N-cyclopentyl-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQBHSJUMYTLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)

![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)

![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)

![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)